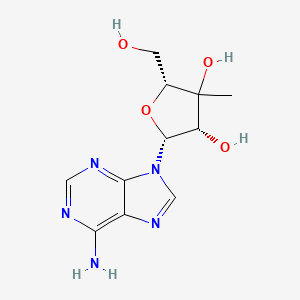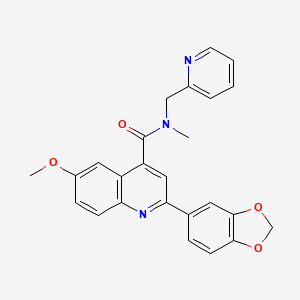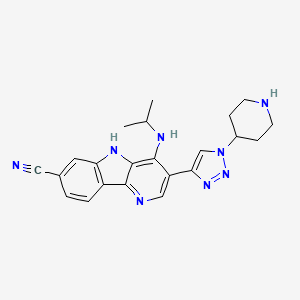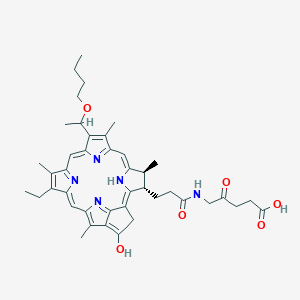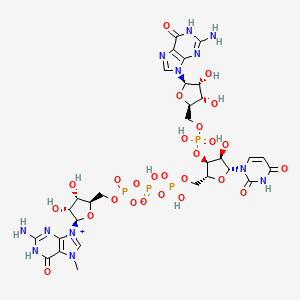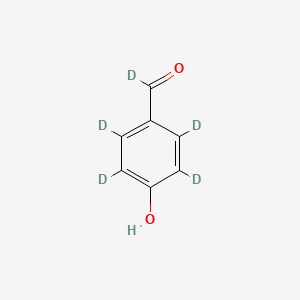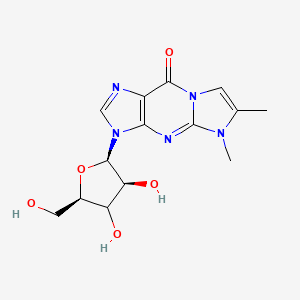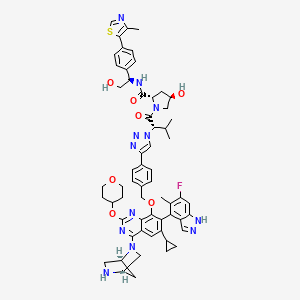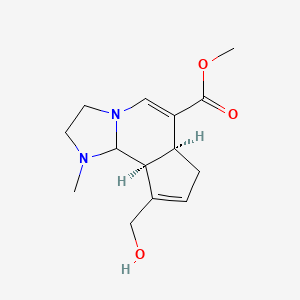
NF-|EB-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NF-|EB-IN-6 is a compound known for its role in inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating the immune response to infection and plays a significant role in inflammation and cancer. This compound has garnered attention for its potential therapeutic applications in treating various inflammatory diseases and cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NF-|EB-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods to produce the compound in large quantities. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product meets the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
NF-|EB-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
NF-|EB-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-κB pathway and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
Wirkmechanismus
NF-|EB-IN-6 exerts its effects by inhibiting the NF-κB pathway. This pathway involves the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκB, an inhibitory protein that binds to NF-κB and keeps it inactive in the cytoplasm. By blocking this pathway, this compound reduces the expression of pro-inflammatory genes and inhibits the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mollugin Derivatives: These compounds also inhibit the NF-κB pathway and have shown anti-inflammatory and anti-cancer properties.
Calcineurin Inhibitors: These compounds inhibit the activation of NF-κB through different mechanisms and are used in treating autoimmune diseases and preventing organ transplant rejection.
Uniqueness of NF-|EB-IN-6
This compound is unique in its specific mechanism of action, targeting the phosphorylation and degradation of IκB. This specificity makes it a valuable tool for studying the NF-κB pathway and developing targeted therapies for inflammatory diseases and cancers .
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
methyl (1S,9S)-12-(hydroxymethyl)-3-methyl-3,6-diazatricyclo[7.3.0.02,6]dodeca-7,11-diene-8-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-15-5-6-16-7-11(14(18)19-2)10-4-3-9(8-17)12(10)13(15)16/h3,7,10,12-13,17H,4-6,8H2,1-2H3/t10-,12-,13?/m1/s1 |
InChI-Schlüssel |
OMLGTJNJLNNYKH-HLVWMGJTSA-N |
Isomerische SMILES |
CN1CCN2C1[C@H]3[C@H](CC=C3CO)C(=C2)C(=O)OC |
Kanonische SMILES |
CN1CCN2C1C3C(CC=C3CO)C(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


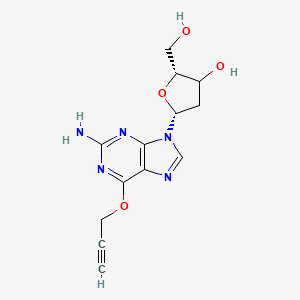
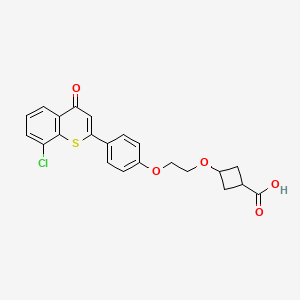
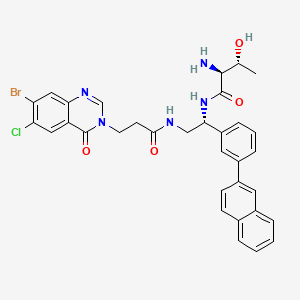
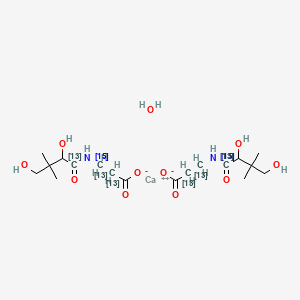
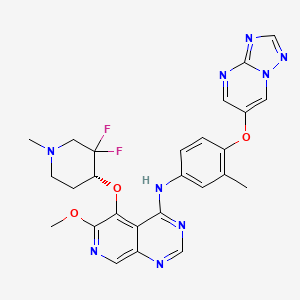
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)
